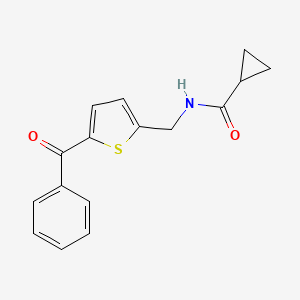
N-((5-benzoylthiophen-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-benzoylthiophen-2-yl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzoylthiophene group attached to a cyclopropane carboxamide group . This compound could potentially be used in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzoylthiophene with a cyclopropane carboxamide. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzoylthiophene and cyclopropane carboxamide groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo a variety of reactions due to the presence of the benzoylthiophene and cyclopropane carboxamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anticancer Activity
Research on derivatives of N-((5-benzoylthiophen-2-yl)methyl)cyclopropanecarboxamide has demonstrated potential anticancer properties. A study involved the design, synthesis, and anticancer evaluation of substituted benzamides, revealing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds exhibited higher anticancer activities than the reference drug etoposide in some cases, indicating their significance in anticancer drug development (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
Another research direction explores the role of similar compounds as histone deacetylase (HDAC) inhibitors. The compound MGCD0103, a derivative, has shown to selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis. This compound's oral bioavailability and significant antitumor activity in vivo highlight its promise as an anticancer drug (Zhou et al., 2008).
Antipathogenic Activity
Derivatives have also been synthesized and tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests the potential of these compounds for development into novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Chemical Synthesis and Characterization
Research includes the synthesis and characterization of derivatives, focusing on their structural and spectroscopic properties. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with studies revealing their molecular structures and conformational preferences (Özer et al., 2009).
Sensing Applications
Some studies have focused on the development of derivatives for colorimetric sensing applications. A particular derivative was found to exhibit a drastic color transition in response to fluoride anion, showcasing its potential for naked-eye detection of fluoride anion in solutions. This colorimetric sensing behavior opens avenues for developing novel sensors for environmental and health-related applications (Younes et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide are currently unknown. This compound is a thiophene derivative , and thiophene-based analogs have been studied extensively for their potential biological activities . .
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting they may interact with multiple biochemical pathways.
Result of Action
As a thiophene derivative, it may share some of the biological activities associated with this class of compounds . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUZKAHYRAUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

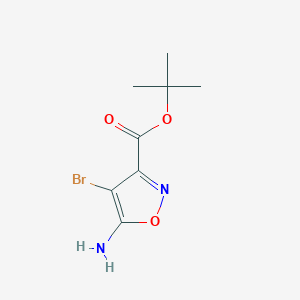
![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)
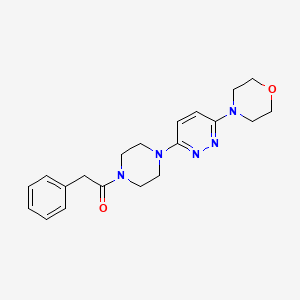
![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)
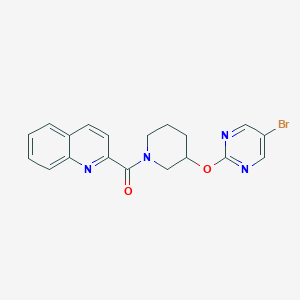
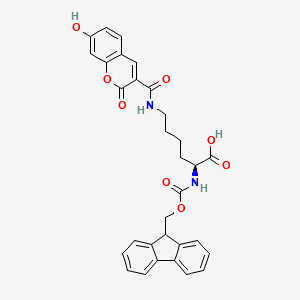
![4-Cyclobutoxypyrazolo[1,5-a]pyrazine](/img/structure/B2896924.png)

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)


